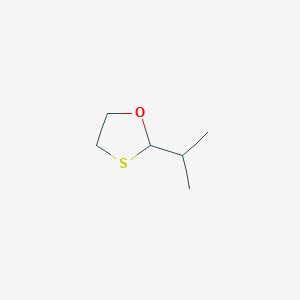

2-(3-Bromophenyl)-1,3-dioxolane

概要

説明

科学的研究の応用

PD-128907 has a wide range of scientific research applications. In chemistry, it is used to study the properties and functions of dopamine receptors . In biology, it is employed to investigate the role of dopamine in various physiological processes, including locomotion and behavior . In medicine, PD-128907 is used to explore potential treatments for neuropsychiatric disorders such as schizophrenia and obsessive-compulsive disorder . Additionally, it has applications in the study of drug addiction and the development of pharmacological interventions for conditions like Parkinson’s disease .

作用機序

PD-128907は、ドーパミンD2およびD3受容体に選択的に結合し、活性化することで作用を発揮します . これらの受容体は、脳におけるドーパミン放出と神経伝達の調節に関与しています . アゴニストとして作用することにより、PD-128907はこれらの受容体を刺激し、ドーパミン放出の減少とさまざまな神経経路の調節につながります . このメカニズムは、ドーパミンシグナル伝達の調節不全がしばしば関与する神経精神疾患の文脈において特に関連しています .

類似化合物の比較

PD-128907は、プラミペキソール、キネロラン、キンピロールなどの他のドーパミン受容体アゴニストと比較されることがよくあります . これらの化合物はすべて、ドーパミン受容体を活性化できるという共通点がありますが、PD-128907は、D2受容体よりもD3受容体に対して高い選択性を示すという点で独特です . この選択性により、D3受容体の特定の機能と、さまざまな生理学的および病理学的プロセスにおける役割を研究するための貴重なツールとなっています . 他の類似の化合物には、ドーパミン受容体を標的とするが、選択性のプロファイルと薬理学的特性が異なる、7-OH-DPATとPF-219,061が含まれます .

準備方法

PD-128907の合成には、いくつかの手順が含まれます。 この化合物は、通常、ベンゾピラノオキサジン環系の形成を含む一連の化学反応によって合成されます . 具体的な合成経路と反応条件は異なる場合がありますが、一般的には、プロピルアミンなどの試薬とさまざまな触媒を使用して、目的の分子構造の形成を促進します . PD-128907の工業的生産方法は広く文書化されていませんが、おそらく大規模生産向けに最適化された同様の合成経路に従っています。

化学反応の分析

PD-128907は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PD-128907の酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱酸素化生成物を生成する可能性があります .

科学研究の応用

PD-128907は、幅広い科学研究の応用を持っています。 化学では、ドーパミン受容体の特性と機能を研究するために使用されます . 生物学では、運動や行動など、さまざまな生理学的プロセスにおけるドーパミンの役割を調査するために使用されます . 医学では、PD-128907は、統合失調症や強迫性障害などの神経精神疾患の潜在的な治療法を探求するために使用されます . さらに、薬物依存症の研究や、パーキンソン病などの病状に対する薬理学的介入の開発に役立ちます .

類似化合物との比較

PD-128907 is often compared with other dopamine receptor agonists such as pramipexole, quinerolane, and quinpirole . While all these compounds share the ability to activate dopamine receptors, PD-128907 is unique in its high selectivity for the D3 receptor over the D2 receptor . This selectivity makes it a valuable tool for studying the specific functions of the D3 receptor and its role in various physiological and pathological processes . Other similar compounds include 7-OH-DPAT and PF-219,061, which also target dopamine receptors but with different selectivity profiles and pharmacological properties .

特性

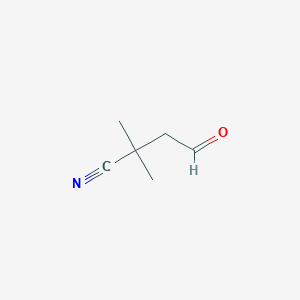

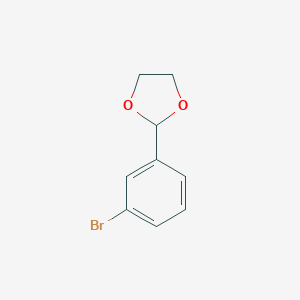

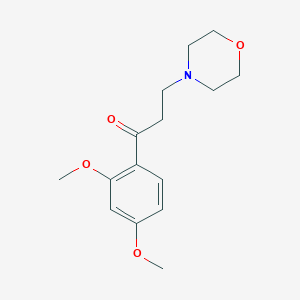

IUPAC Name |

2-(3-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPYKCPWNPPBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074012 | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17789-14-9 | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-bromophenyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)